molecular formula C12H11Cl2NO B13748544 5,7-Dichloro-2-propyl-4-quinolinol CAS No. 1070880-06-6

5,7-Dichloro-2-propyl-4-quinolinol

Cat. No.: B13748544
CAS No.: 1070880-06-6
M. Wt: 256.12 g/mol
InChI Key: YKPULPLRDPZHPD-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-propyl-4-quinolinol is a quinoline derivative characterized by a hydroxyl group (-OH) at position 4, a propyl group at position 2, and chlorine atoms at positions 5 and 6. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Properties

CAS No.

1070880-06-6

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

5,7-dichloro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H11Cl2NO/c1-2-3-8-6-11(16)12-9(14)4-7(13)5-10(12)15-8/h4-6H,2-3H2,1H3,(H,15,16)

InChI Key

YKPULPLRDPZHPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-2-propyl-4-quinolinol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline and quinolinol derivatives, which can have different functional groups attached depending on the reaction conditions .

Scientific Research Applications

5,7-Dichloro-2-propyl-4-quinolinol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,7-Dichloro-2-propyl-4-quinolinol exerts its effects involves its interaction with specific molecular targets. It is known to act as a bidentate chelator, binding to metal ions that are critical enzyme cofactors. This chelation can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally related to 5,7-Dichloro-2-propyl-4-quinolinol, differing in substituent positions or functional groups:

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Features
5,7-Dichloro-2-propylquinolin-4-amine 1189106-39-5 Cl (5,7); NH₂ (4); C₃H₇ (2) C₁₃H₁₄Cl₂N₂ Amino group instead of hydroxyl
6,7-Dichloro-2-propyl-4-quinolinol Not provided Cl (6,7); OH (4); C₃H₇ (2) Likely C₁₃H₁₃Cl₂NO Positional isomer (Cl at 6,7)
5,7-Dimethyl-4-hydroxy-2-propylquinoline 1070879-99-0 CH₃ (5,7); OH (4); C₃H₇ (2) C₁₄H₁₇NO Methyl vs. chloro substituents

Key Observations:

Functional Group Impact (Amino vs. Hydroxyl): 5,7-Dichloro-2-propylquinolin-4-amine (CAS 1189106-39-5) replaces the hydroxyl group with an amine (-NH₂) at position 3. Safety data for this compound indicate 100% purity but lack detailed toxicity or first-aid measures .

Positional Isomerism (5,7- vs. 6,7-Dichloro): 6,7-Dichloro-2-propyl-4-quinolinol shares the same functional groups as the target compound but with chlorine atoms at positions 6 and 7.

Substituent Effects (Chloro vs. Methyl): 5,7-Dimethyl-4-hydroxy-2-propylquinoline (CAS 1070879-99-0) replaces chlorine atoms with methyl groups. Methyl substituents are electron-donating, which could increase the electron density of the quinoline ring compared to electron-withdrawing chlorine atoms. This difference may impact acidity (e.g., pKa of the hydroxyl group) and solubility in polar solvents .

Research and Regulatory Gaps

  • No regulatory or safety data were found for this compound itself.
  • The 6,7-dichloro isomer () lacks CAS or molecular formula details, limiting comparative analysis .
  • The dimethyl analog () is commercially available but lacks reported biological or chemical studies .

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